2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)benzamide
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Overview
Description
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H5F5N2O3 and a molecular weight of 332.1824 g/mol This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)benzamide typically involves the reaction of pentafluorobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)benzamide can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide: This compound has a similar structure but with the nitro group positioned at the 3-position on the phenyl ring.
2,3,4,5,6-Pentafluoro-N-(4-nitrophenyl)benzamide: Another positional isomer with the nitro group at the 4-position, which can also influence its chemical and biological properties.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5N2O3/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)19-5-3-1-2-4-6(5)20(22)23/h1-4H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESJXBKVZOSFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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